2-Cyano-3-methylbenzene-1-sulfonyl fluoride
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Overview
Description
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-Cyano-3-methylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and uses mild reaction conditions with readily available reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamides and other derivatives.
Scientific Research Applications
2-Cyano-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized molecules.
Biology: Acts as a covalent probe for the selective interaction with specific amino acids or proteins.
Medicine: Utilized in the development of protease inhibitors and other pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methylbenzene-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inactivation of enzymes and other biological targets, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-cyano-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 |
InChI Key |
WWAIUIAQCZHOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)C#N |
Origin of Product |
United States |
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